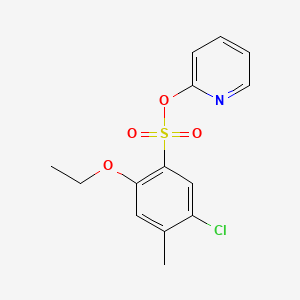
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate is a chemical compound that belongs to the class of sulfonates It is characterized by the presence of a pyridine ring, a chloro group, an ethoxy group, and a methyl group attached to a benzenesulfonate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate typically involves the reaction of 2-chloromethyl-3,5-dimethyl-4-ethoxy-pyridine with a sulfonating agent. One common method is to treat the pyridine derivative with chlorosulfonic acid, followed by neutralization with a base such as sodium hydroxide. The reaction conditions usually involve temperatures ranging from 0°C to 50°C and reaction times of several hours to ensure complete sulfonation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride in methanol are used.
Major Products
Substitution: Formation of new sulfonate derivatives with different functional groups.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino derivatives.
科学的研究の応用
2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.
Materials Science: Utilized in the preparation of functional materials, such as polymers and coatings, due to its sulfonate group which imparts unique properties.
作用機序
The mechanism of action of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in biological molecules, further modulating their function.
類似化合物との比較
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-ethoxy-pyridine: A precursor in the synthesis of 2-Pyridinyl 5-chloro-2-ethoxy-4-methylbenzenesulfonate.
4-Methylbenzenesulfonate Derivatives: Compounds with similar sulfonate groups but different substituents on the aromatic ring.
Uniqueness
This compound is unique due to the combination of its pyridine ring, chloro group, ethoxy group, and sulfonate moiety. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C14H14ClNO4S |
|---|---|
分子量 |
327.8 g/mol |
IUPAC名 |
pyridin-2-yl 5-chloro-2-ethoxy-4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H14ClNO4S/c1-3-19-12-8-10(2)11(15)9-13(12)21(17,18)20-14-6-4-5-7-16-14/h4-9H,3H2,1-2H3 |
InChIキー |
BGKPRECHMKJOJK-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)OC2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


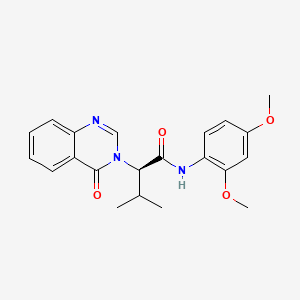
![N-(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)-N-methyl-2-(4-methyl-1-piperazinyl)acetamide](/img/structure/B13369537.png)
![3-(4-thieno[2,3-c][2]benzothiepin-4(9H)-ylidene-1-piperidinyl)propanoic acid](/img/structure/B13369547.png)
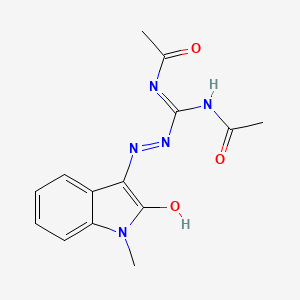
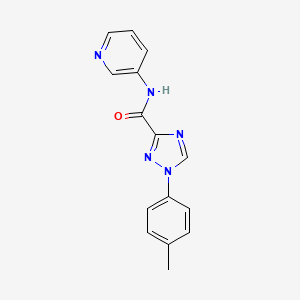
![5-benzyl-8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B13369564.png)
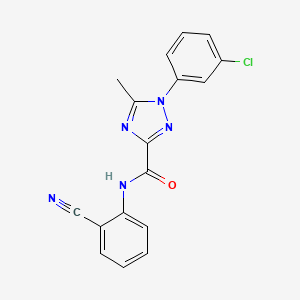
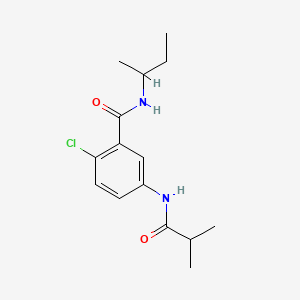

![6-(2-Furyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13369579.png)
![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenoxy)benzamide](/img/structure/B13369592.png)
![N-propyl-2,3-dihydropyrrolo[1,2-b][1,2]benzisothiazole-1-carboxamide 5,5-dioxide](/img/structure/B13369596.png)
![Ethyl [6-(1-methyl-2-phenylvinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13369599.png)
![5-bromo-2,4-dimethyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B13369605.png)
